

Application Note: Characterization of α -D-Glucofuranose Using Advanced NMR Spectroscopy

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Compound of Interest

Compound Name: *alpha-D-glucofuranose*

Cat. No.: *B12644474*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

D-glucose is a fundamental monosaccharide in numerous biological and chemical processes. In solution, it exists in equilibrium between several tautomeric forms, with the α - and β -pyranose structures being predominant (>99%). The furanose forms, α -D-glucofuranose and β -D-glucofuranose, are present in much lower concentrations (around 0.3–0.4%) but can exhibit significant reactivity.^[1] Due to their low abundance and extensive signal overlap with the dominant pyranose forms, complete structural characterization of glucofuranoses by Nuclear Magnetic Resonance (NMR) spectroscopy is challenging.^{[1][2]} This note provides detailed protocols and data for the comprehensive characterization of α -D-glucofuranose using a combination of 1D and 2D NMR techniques.

Quantitative NMR Data

The complete and unambiguous assignment of ^1H and ^{13}C NMR signals for α -D-glucofuranose is crucial for its structural verification. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment and connectivity of each atom in the molecule. The following data were obtained in D_2O at 25°C.

Table 1: ^1H NMR Spectroscopic Data for α -D-Glucofuranose

Proton	Chemical Shift (δ) ppm	Coupling Constants (J) Hz
H-1	5.49	$^3J_{1,2} = 3.96$
H-2	4.31	$^3J_{2,3} = 0.55$
H-3	4.24	$^3J_{3,4} = 2.89$
H-4	4.07	$^3J_{4,5} = 6.42$
H-5	4.13	$^3J_{5,6a} = 3.19$, $^3J_{5,6b} = 5.23$
H-6a	3.79	$^2J_{6a,6b} = -11.90$
H-6b	3.73	

Data sourced from Alexandersson & Nestor (2021).[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for α -D-Glucofuranose

Carbon	Chemical Shift (δ) ppm
C-1	98.71
C-2	78.47
C-3	75.87
C-4	80.79
C-5	70.83
C-6	63.88

Data sourced from Alexandersson & Nestor (2021).[\[1\]](#)

Experimental Protocols

Accurate characterization requires careful sample preparation and the strategic application of various NMR experiments.

Protocol 1: Sample Preparation

Due to the low concentration of the furanose forms at equilibrium, a high sample concentration is required for detection.

- Dissolution: Dissolve a high concentration of D-glucose (e.g., 1 M) in deuterium oxide (D₂O).
[3]
- Buffering: Add a dilute phosphate buffer to maintain a constant pD (e.g., pD 7.0) and minimize chemical shift variations.[3]
- Equilibration: Allow the solution to equilibrate at the desired temperature (e.g., 25°C) for several hours to ensure the tautomeric equilibrium is established.
- Transfer: Transfer approximately 0.6 mL of the solution into a standard 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.[4]

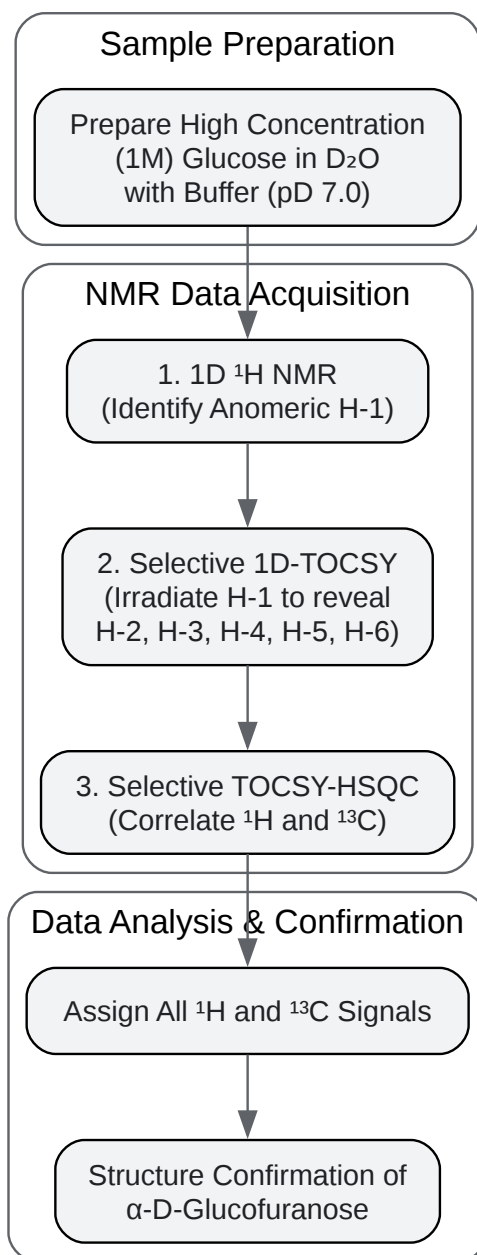
- 1D ¹H NMR:
 - Acquire a standard 1D proton spectrum to observe the overall composition of the sample.
 - The anomeric proton (H-1) of α-D-glucofuranose is expected at approximately 5.49 ppm.
[1][5] This signal is often well-resolved and serves as a starting point for assignment.
- 2D Homonuclear Correlation Spectroscopy (COSY):
 - Run a standard COSY experiment to establish proton-proton couplings within the spin system.
 - This helps trace the connectivity from H-1 to H-2, H-2 to H-3, and so on. However, severe overlap with pyranose signals can complicate interpretation.[2]
- 2D Total Correlation Spectroscopy (TOCSY):
 - A TOCSY experiment is essential for identifying all protons belonging to the α-D-glucofuranose spin system.

- Selective 1D-TOCSY: For improved resolution, perform selective 1D-TOCSY experiments. Irradiate the distinct anomeric proton signal at 5.49 ppm to reveal all other coupled protons in the furanose ring.^{[1][5]} Vary the mixing time (e.g., 20-120 ms) to optimize magnetization transfer to all protons in the spin system.^[1]
- 2D Heteronuclear Single Quantum Coherence (HSQC):
 - Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.^[6]
 - This allows for the assignment of the ^{13}C signals based on the previously assigned ^1H signals.
 - Selective TOCSY-HSQC: To overcome signal overlap from the highly abundant pyranose forms, a band-selective TOCSY-HSQC pulse sequence can be employed.^{[1][7]} This involves selectively exciting a region of the ^1H spectrum where furanose signals are resolved (e.g., 4.10–4.40 ppm) and then running the HSQC experiment to visualize only the ^1H - ^{13}C correlations for the furanose forms.^[1]

Visualized Workflows and Logic

Experimental Workflow

The overall experimental approach for isolating and characterizing α -D-glucofuranose signals from an equilibrium mixture is outlined below.

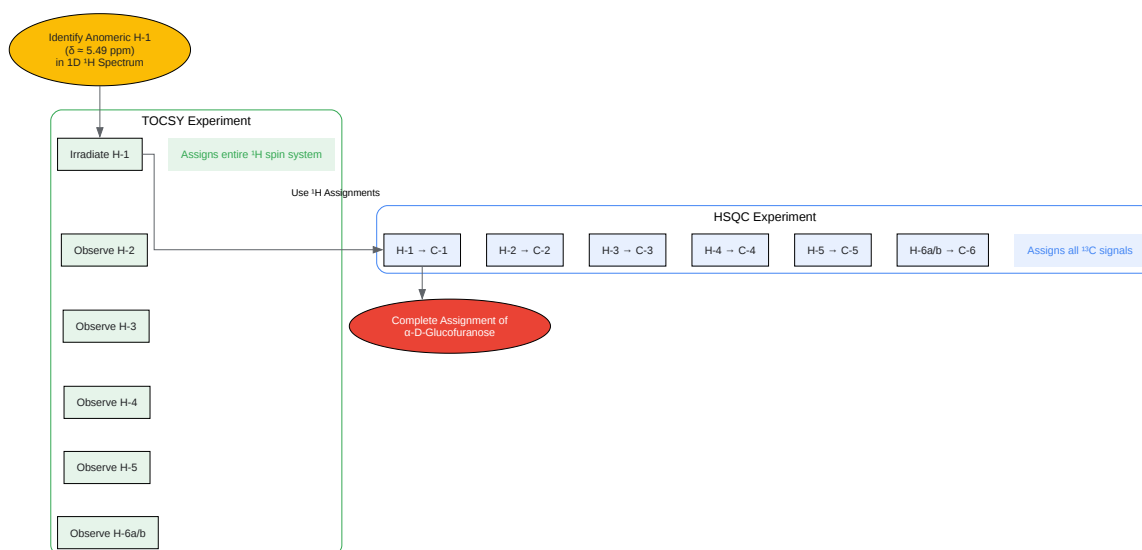


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Caption: Experimental workflow for NMR characterization.

Signal Assignment Logic

The process of assigning NMR signals follows a logical pathway, starting from a well-resolved signal and using 2D correlation experiments to identify the complete structure.



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Caption: Logical flow for signal assignment.

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